Z-Asp-OMPe
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H25NO6 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(3S)-4-(3-methylpentan-3-yloxy)-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C18H25NO6/c1-4-18(3,5-2)25-16(22)14(11-15(20)21)19-17(23)24-12-13-9-7-6-8-10-13/h6-10,14H,4-5,11-12H2,1-3H3,(H,19,23)(H,20,21)/t14-/m0/s1 |
InChI Key |
RKDCVTKHJTWHHE-AWEZNQCLSA-N |
Isomeric SMILES |
CCC(C)(CC)OC(=O)[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCC(C)(CC)OC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Addressing Side Reactions in Aspartate Containing Peptide Synthesis: the Aspartimide Challenge
Mechanistic Investigations of Aspartimide Formation
Aspartimide formation is primarily driven by an intramolecular reaction involving the aspartic acid residue within a peptide chain.
Base-Catalyzed Intramolecular Cyclization Pathways
The most common pathway for aspartimide formation in SPPS is a base-catalyzed intramolecular cyclization. This reaction occurs when the nitrogen atom of the α-carboxyl amide bond attacks the carbonyl carbon of the protected β-carboxyl side chain of the aspartic acid residue iris-biotech.demdpi.comgoogle.comrsc.orgiris-biotech.deiris-biotech.deissuu.com. This nucleophilic attack leads to the formation of a cyclic aminosuccinate (aspartimide) intermediate and the release of the carboxyl protecting group mdpi.comrsc.orgnih.gov. Strong bases, such as piperidine (B6355638) commonly used for Fmoc deprotection in Fmoc SPPS, are known to promote this side reaction iris-biotech.demdpi.comiris-biotech.deiris-biotech.deissuu.com.
Sequence-Dependent Propensity for Aspartimide Formation
The likelihood and extent of aspartimide formation are strongly influenced by the amino acid sequence surrounding the aspartic acid residue iris-biotech.degoogle.comrsc.orgissuu.comiris-biotech.deresearchgate.netresearchgate.netdiva-portal.org. Certain motifs are significantly more prone to this cyclization than others.
Asp-Gly and Other Highly Susceptible Motifs
Studies have consistently shown that the sequence Asp-Gly is particularly vulnerable to aspartimide formation rsc.orgissuu.comnih.govresearchgate.netsigmaaldrich.compreprints.orgresearchgate.net. This high susceptibility is attributed to the minimal steric hindrance provided by the glycine (B1666218) residue immediately following the aspartic acid rsc.org. Other sequences known to have a high propensity for aspartimide formation include Asp-Asp, Asp-Asn, Asp-Arg, Asp-Thr, and Asp-Cys researchgate.net. The nature of the amino acid located immediately after the aspartyl residue significantly impacts the extent of this side reaction researchgate.netdiva-portal.org. Amino acids with less steric bulk tend to increase the likelihood of aspartimide formation diva-portal.org. Model peptides, such as VKDGYI, have been extensively used to investigate and compare the degree of aspartimide formation under different synthesis conditions google.comrsc.orgissuu.comiris-biotech.deresearchgate.netnih.gov.
Characterization of Aspartimide-Derived Impurities
The formation of the aspartimide intermediate is problematic not only because it diverts the reaction from the desired product but also because the aspartimide can undergo further reactions, leading to a range of impurities.
Stereochemical Integrity Loss: Epimerization and Racemization
A significant consequence of aspartimide formation is the potential loss of stereochemical integrity at the α-carbon of the aspartic acid residue. The cyclic aspartimide intermediate is susceptible to rapid epimerization iris-biotech.demdpi.comiris-biotech.deiris-biotech.deissuu.com. This process can lead to the racemization of the aspartic acid, resulting in the formation of the D-aspartic acid isomer mdpi.comiris-biotech.denih.govresearchgate.net.
Formation of D-Aspartate and Beta-Aspartyl Isomers
The aspartimide ring can undergo ring-opening reactions catalyzed by various nucleophiles present in the reaction mixture, such as water, piperidine, or piperazine (B1678402) iris-biotech.demdpi.comrsc.orgiris-biotech.deiris-biotech.deissuu.comiris-biotech.de. This ring opening can occur at either carbonyl carbon of the succinimide (B58015) ring, leading to the formation of two distinct products: the desired α-aspartyl peptide and the undesired β-aspartyl peptide isomer iris-biotech.demdpi.comrsc.orgiris-biotech.deiris-biotech.deissuu.comiris-biotech.de. Furthermore, if epimerization of the aspartimide occurred before ring opening, these α- and β-peptides can be formed with either the L or D configuration of aspartic acid, resulting in impurities such as D-aspartate and beta-aspartyl isomers iris-biotech.demdpi.comrsc.orgiris-biotech.deissuu.comiris-biotech.de. The formation of β-aspartyl peptides is particularly troublesome as they have the same molecular mass as the desired α-peptide, making their separation by standard purification techniques like HPLC very challenging iris-biotech.deresearchgate.net.
Research findings highlight the impact of different synthesis parameters on aspartimide formation. For instance, studies comparing various Fmoc-cleaving reagents have shown that stronger bases like piperidine lead to higher levels of aspartimide formation compared to weaker bases like morpholine (B109124) iris-biotech.deresearchgate.net. The addition of acidic additives to the deprotection solution can also help reduce aspartimide formation iris-biotech.deresearchgate.netresearchgate.net. The steric bulk of the aspartic acid side chain protecting group also plays a role; bulkier groups generally lead to less aspartimide formation iris-biotech.deiris-biotech.de.
Here is a summary of the relative propensity for aspartimide formation based on the amino acid following Asp:
| Asp-Xaa Motif | Propensity for Aspartimide Formation |
| Asp-Gly | High (Most vulnerable) rsc.orgissuu.comnih.govresearchgate.netsigmaaldrich.compreprints.orgresearchgate.net |
| Asp-Asp | High researchgate.net |
| Asp-Asn | High researchgate.net |
| Asp-Arg | High researchgate.net |
| Asp-Thr | High researchgate.net |
| Asp-Cys | High researchgate.net |
| Other Xaa | Lower (Generally) diva-portal.org |
This table illustrates the critical influence of the sequence context on the severity of the aspartimide challenge in peptide synthesis.
Nucleophile-Mediated Ring-Opening By-products
Once formed, the cyclic aspartimide intermediate is susceptible to attack by various nucleophiles present in the reaction environment. This nucleophile-mediated ring-opening can occur at either the α- or β-carbonyl of the succinimide ring, leading to the formation of isomeric peptides. nih.govuni.lu Common nucleophiles in peptide synthesis include water (hydrolysis), the base used for deprotection (e.g., piperidine or pyrrolidine), and alcohols (e.g., methanol). nih.govuni.lu
Ring-opening by water results in the formation of both the desired α-aspartyl peptide and the undesired β-aspartyl peptide, often in a ratio favoring the β-isomer. nih.gov The β-peptide linkage involves the side-chain carboxyl group of aspartic acid forming the peptide bond with the subsequent amino acid, rather than the α-carboxyl group.
When the deprotection base, such as piperidine or pyrrolidine (B122466), acts as the nucleophile, it can open the aspartimide ring to form piperidides or pyrrolidides of both the α- and β-aspartyl peptides. nih.gov Similarly, in the presence of alcohols, corresponding alkyl esters can be formed.
The formation of these ring-opened by-products is a direct consequence of the initial aspartimide formation. Strategies to prevent aspartimide formation are therefore crucial for preventing the subsequent generation of these impurities. One such strategy involves the use of bulky ester protecting groups on the β-carboxyl of aspartic acid. The OMPe group, utilized in Z-Asp-OMPe, is a bulkier alternative to the commonly used tert-butyl (OtBu) ester. acs.orguni.lu The increased steric bulk of the OMpe group is intended to hinder the intramolecular attack by the backbone nitrogen, thereby reducing the rate and extent of aspartimide formation. acs.orguni.lu
Research findings have compared the effectiveness of different protecting groups in suppressing aspartimide formation. Studies have indicated that while OMpe is more effective than the OtBu group in reducing aspartimide formation, even bulkier beta-tri-alkylmethyl esters have shown superior suppression in some cases. acs.org However, the OMpe group still offers significant advantages over less bulky options like OtBu. acs.org For instance, studies investigating aspartimide and pyrrolidide formation in an aspartimide-prone peptide sequence (scorpion toxin II) during Fmoc removal with pyrrolidine demonstrated that using the OMpe protecting group resulted in reduced side-product formation compared to using the OtBu group. This highlights the role of the OMpe group in mitigating the formation of the aspartimide intermediate, and consequently, the nucleophile-mediated ring-opening by-products.
Table 1 illustrates the general trend observed when comparing the effectiveness of different protecting groups in suppressing aspartimide formation, based on reported research.
| β-Carboxyl Protecting Group | Relative Steric Bulk | Aspartimide Formation Suppression |
| OtBu | Standard | Lower |
| OMpe | Bulkier | Higher (compared to OtBu) |
| Beta-tri-alkylmethyl esters | Bulkiest | Highest (compared to OtBu, OMpe) |
*Based on research findings comparing different protecting groups. acs.org
Ramifications of Aspartimide Formation for Synthetic Peptide Purity and Downstream Research
The formation of aspartimides and their subsequent ring-opening by-products has significant ramifications for the purity of synthetic peptides and their utility in downstream research and applications. Aspartimide formation directly lowers the yield of the desired full-length peptide sequence. nih.govuni.lu Furthermore, the resulting mixture of impurities, including α- and β-aspartyl peptides and their corresponding piperidides or other aducts, can be challenging and costly to separate from the target product. nih.govuni.luuni.lu
A major difficulty in purification arises because some of these by-products, particularly the epimerized α-aspartyl peptide and the β-aspartyl peptide, can have very similar physicochemical properties to the desired peptide, leading to co-elution during standard purification techniques like reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov This can make it virtually impossible to obtain the target peptide in high purity, even after extensive purification efforts. nih.gov
The presence of these impurities, especially isomeric peptides, can have detrimental effects on downstream research and applications. The biological activity, folding, stability, and pharmacokinetic properties of a peptide are highly dependent on its precise amino acid sequence and structure. Impurities resulting from aspartimide formation can interfere with binding assays, lead to aberrant biological responses in cell-based studies, or complicate structural characterization. In the development of peptide therapeutics, the presence of impurities is a critical concern for regulatory approval and patient safety.
Z Asp Ompe and the 3 Methylpent 3 Yl Ester Ompe Protecting Group: a Strategic Solution
Design Principles of the OMPe Side-Chain Protecting Group
The 3-methylpent-3-yl (OMpe) ester is employed as a side-chain protecting group for aspartic acid primarily to address the challenge of aspartimide formation. Aspartimide formation is a significant side reaction in peptide synthesis, particularly in sequences containing an aspartic acid residue followed by a small, flexible amino acid like glycine (B1666218). This intramolecular cyclization leads to a succinimide (B58015) intermediate, which can subsequently undergo hydrolysis or reaction with nucleophiles (such as the deprotection base in Fmoc chemistry), resulting in undesired byproducts, including racemized aspartic acid and beta-peptides. nih.govsigmaaldrich.comethz.chresearchgate.net
Steric Bulk as a Primary Determinant for Aspartimide Suppression
A key design principle behind the OMPe protecting group is its increased steric bulk compared to commonly used groups like the tert-butyl (tBu) ester. advancedchemtech.comiris-biotech.debiotage.comnih.govwikipedia.org The bulky nature of the tertiary 3-methylpent-3-yl group physically hinders the approach of the backbone amide nitrogen to the beta-carboxyl group of aspartic acid, thereby reducing the likelihood of the intramolecular cyclization reaction that leads to aspartimide. advancedchemtech.combiotage.comnih.govwikipedia.orgwikipedia.org Studies, often in the context of Fmoc solid-phase peptide synthesis (SPPS), have demonstrated that increasing the steric hindrance of the aspartic acid side-chain ester moiety leads to a decrease in aspartimide formation. nih.govsigmaaldrich.comadvancedchemtech.comiris-biotech.debiotage.comnih.govwikipedia.org Comparative data illustrates the effectiveness of bulkier groups like OMpe and OBno (3-benzhydryloxy-2,4,6-trimethylbenzyl ester) in suppressing this side reaction relative to the tBu ester. sigmaaldrich.com
Conformational Aspects Influencing Protective Efficacy
Beyond simple steric bulk, the conformational aspects of the OMPe group also influence its protective efficacy. While large, conformationally restrained protecting groups have shown limited success in completely eliminating rearranged products, the OMPe group possesses a degree of flexibility alongside its bulk. biotage.comwikipedia.org This combination of bulk and some flexibility is believed to be important for effectively interfering with the transition state leading to aspartimide formation. biotage.comwikipedia.org The specific arrangement and movement of the alkyl chains around the tertiary carbon atom contribute to shielding the beta-carboxyl group.
Synthetic Methodologies for Z-Asp-OMPe and Related OMPe Derivatives
The synthesis of this compound involves the selective protection of both the alpha-amine and the beta-carboxyl functionalities of aspartic acid. This typically follows a sequence where the N-alpha position is protected first, followed by the esterification of the beta-carboxyl group with 3-methylpentan-3-ol.
Introduction of the Benzyloxycarbonyl (Z) N-alpha-Protecting Group
The benzyloxycarbonyl (Z) group, also known as the carbobenzoxy (Cbz) group, is a widely used N-alpha protecting group in peptide synthesis, particularly historically in solution-phase methods. nextpeptide.comgoogle.comgoogle.com It is typically introduced by reacting the amino acid (in this case, aspartic acid) with benzyl (B1604629) chloroformate (Z-Cl) under alkaline conditions. nextpeptide.comgoogle.com This reaction yields the N-alpha-protected amino acid, Z-Asp-OH. The Z group is stable to a range of reaction conditions but can be removed by catalytic hydrogenation or treatment with strong acids like HBr in acetic acid. google.com
Esterification to Form the 3-Methylpent-3-yl Side-Chain Ester
Following the introduction of the Z group, the beta-carboxyl group of Z-Asp-OH is selectively esterified with 3-methylpentan-3-ol to form this compound. While specific detailed procedures for the synthesis of this compound were not extensively detailed in the provided search results, the general principle involves coupling the carboxylic acid with the alcohol in the presence of an activating agent or under conditions that promote ester formation. In peptide chemistry, esterification of side-chain carboxyl groups is a standard transformation. The synthesis of related OMPe derivatives, such as Fmoc-Asp(OMpe)-OH, involves the esterification of the aspartic acid side chain with 3-methylpentan-3-ol. iris-biotech.de The resulting compound, this compound, has a molecular formula of C18H25NO6 and a molecular weight of 351.39.
Orthogonal Protecting Group Compatibility of this compound in Convergent Syntheses
The strategic utility of this compound is enhanced by the orthogonal nature of its protecting groups. Orthogonal protecting groups are removed by different chemical mechanisms, allowing for selective deprotection of specific functional groups in a molecule without affecting others. google.com
The Z group on the alpha-amine is typically removed by hydrogenolysis (catalytic hydrogenation) or strong acid treatment. google.com The OMPe ester, while relatively stable to acidolysis compared to the tBu ester under certain conditions, and showing higher stability than the tBu ester to hydrazinolysis, is an ester and is typically cleaved by different methods, such as stronger acidic conditions (often used for final peptide cleavage from resin) or potentially specific esterases. This difference in cleavage conditions allows for flexibility in synthetic strategies, particularly in convergent synthesis where protected peptide fragments are coupled.
In a convergent synthesis approach, pre-synthesized and protected peptide fragments are joined together. This compound can serve as a building block within such fragments. The presence of the acid-labile/hydrogenolysable Z group and the beta-ester allows for selective deprotection steps. For example, the Z group could be removed to allow for fragment coupling at the N-terminus, while the OMPe ester remains intact until the final deprotection step or a specific side-chain modification is required. While the OMPe group is frequently discussed in the context of Fmoc SPPS, where the Fmoc group is base-labile, its stability profile (e.g., relative stability to hydrazine) makes it compatible with various orthogonal protection schemes, including those involving the Z group. This orthogonality is crucial for the efficient and controlled assembly of complex peptides, minimizing unwanted side reactions and maximizing product purity.
Comparative Data on Aspartimide Formation
The following table summarizes comparative data on aspartimide formation for different aspartic acid side-chain protecting groups, primarily derived from studies in Fmoc solid-phase peptide synthesis. This data illustrates the effectiveness of bulkier groups like OMPe in reducing this side reaction.
| Asp Side-Chain Protecting Group | Relative Aspartimide Formation (vs. OtBu) | Context/Notes | Source(s) |
| OtBu | Reference (Higher) | Standard protecting group, significant aspartimide | nih.govsigmaaldrich.comadvancedchemtech.comiris-biotech.debiotage.com |
| OMpe | Lower | Bulkier, significantly helps suppression | sigmaaldrich.comadvancedchemtech.comiris-biotech.debiotage.com |
| OBno | Much Lower (Nearly undetectable) | Even bulkier, excellent suppression | sigmaaldrich.com |
Performance Evaluation and Comparative Analysis of Ompe Protected Aspartate Derivatives
Influence on Peptide Coupling Efficiency and Yield in Solid-Phase Synthesis
The efficiency and yield of peptide coupling steps in solid-phase peptide synthesis (SPPS) are significantly influenced by the choice of amino acid protecting groups, particularly for residues prone to side reactions. Aspartic acid is notorious for succinimide (B58015) (aspartimide) formation, a base-catalyzed intramolecular cyclization that can occur during Fmoc deprotection steps and amide bond formation. medchemexpress.com This side reaction can lead to peptide chain termination, deletion sequences, and the formation of undesired by-products, including epimerized aspartic acid residues, which complicates purification and reduces the yield of the target peptide. medchemexpress.com
The OMpe group, used for side-chain protection in Z-Asp-OMPe and Fmoc-Asp(OMpe)-OH, is a bulky tertiary ester designed to mitigate aspartimide formation. advancedchemtech.commedchemexpress.com The steric hindrance provided by the branched structure of the 3-methylpentan-3-yl group physically impedes the intramolecular attack of the peptide backbone nitrogen on the β-carbonyl group of aspartic acid, which is the key step in aspartimide formation. advancedchemtech.com
Studies comparing the effectiveness of different aspartic acid side-chain protecting groups in suppressing aspartimide formation have shown that bulky groups like OMpe offer improved performance compared to less hindered groups such as the tert-butyl (tBu) ester. advancedchemtech.commedchemexpress.com For instance, in comparative tests simulating multiple Fmoc deprotection cycles, derivatives with bulky protecting groups demonstrated significantly reduced aspartimide formation. medchemexpress.com While other protecting groups like OBno have shown even greater efficacy in minimizing aspartimide formation, the OMpe group represents a valuable strategy for reducing this significant side reaction in peptide synthesis.
The use of Asp(OMpe) derivatives contributes to improving the purity of the crude peptide product by minimizing aspartimide-related impurities. medchemexpress.com This, in turn, facilitates the often time-consuming and costly purification process. However, it has also been noted that increasing the steric bulk and hydrophobicity of the side-chain protecting group, as is the case with OMpe compared to tBu, can potentially lead to reduced coupling efficiency in some instances, possibly requiring the use of excess amino acid derivative during coupling. advancedchemtech.com Despite this potential drawback, the benefit of significantly reduced aspartimide formation often outweighs the need for optimized coupling conditions.
Methodological Applications and Optimization Strategies for Ompe Derivatives in Peptide Synthesis
Optimized Protocols for Solid-Phase Peptide Synthesis (SPPS)
Optimizing SPPS protocols when incorporating aspartic acid residues protected with the OMPe group is crucial for achieving high purity and yield, especially in sequences known to be prone to aspartimide formation.
Strategic Incorporation of Z-Asp-OMPe and Fmoc-Asp(OMpe)-OH
This compound and Fmoc-Asp(OMpe)-OH are protected aspartic acid building blocks designed to minimize aspartimide formation during peptide synthesis. While Fmoc-Asp(OMpe)-OH is widely used in Fmoc-based SPPS, this compound, featuring a benzyloxycarbonyl (Z) group for N-alpha protection and an OMPe group for beta-carboxyl protection, finds application in Z/tBu-based solution synthesis or potentially in hybrid approaches. The bulky nature of the OMPe group provides steric hindrance around the β-carboxyl group, thereby disfavoring the intramolecular cyclization that leads to aspartimide formation. advancedchemtech.comiris-biotech.decem.commerckmillipore.comrsc.org
The strategic incorporation of Fmoc-Asp(OMpe)-OH is particularly beneficial in sequences highly susceptible to aspartimide formation, such as those containing Asp-Gly, Asp-Asn, Asp-Arg, Asp-Thr, and Asp-Cys motifs. cem.commerckmillipore.comsigmaaldrich.comiris-biotech.dersc.orgnih.govresearchgate.netgoogle.com Studies have demonstrated that using Fmoc-Asp(OMpe)-OH significantly reduces the levels of aspartimide-related impurities compared to the commonly used Fmoc-Asp(OtBu)-OH. merckmillipore.comsigmaaldrich.comnih.gov
Research findings highlight the improved performance of Fmoc-Asp(OMpe)-OH in reducing aspartimide formation in model peptides. For instance, in the synthesis of the scorpion toxin II model peptide (VKDGYI), the use of Fmoc-Asp(OMpe)-OH resulted in lower aspartimide formation compared to Fmoc-Asp(OtBu)-OH. merckmillipore.comsigmaaldrich.com
| Aspartic Acid Derivative | Sequence Context | Aspartimide Formation (% per cycle) | Source |
| Fmoc-Asp(OtBu)-OH | Asp-Arg | ~1.24% | merckmillipore.com |
| Fmoc-Asp(OMpe)-OH | Asp-Arg | ~0.4% | merckmillipore.com |
| Fmoc-Asp(OtBu)-OH | Asp-Asn | ~1.65% | merckmillipore.com |
| Fmoc-Asp(OMpe)-OH | Asp-Asn | ~0.5% | merckmillipore.com |
| Fmoc-Asp(OtBu)-OH | Asp-Gly | Higher than OMpe and OBno | sigmaaldrich.com |
| Fmoc-Asp(OMpe)-OH | Asp-Gly | Lower than OtBu, higher than OBno | sigmaaldrich.com |
This data underscores the effectiveness of the OMPe group in minimizing this prevalent side reaction, although complete suppression may require additional optimization strategies or the use of even bulkier protecting groups. sigmaaldrich.comresearchgate.netgoogle.com
Resin Selection and Functionalization
The choice of solid support is a critical factor in SPPS and can influence the efficiency and purity of the synthesized peptide. Polystyrene resins, typically cross-linked with 1-2% divinylbenzene, are widely used. csic.es Functionalized resins, such as Wang resin or Rink Amide resin, are commonly employed depending on the desired C-terminal functionality of the peptide. google.comacs.orgkohan.com.tw Acid-sensitive resins, like 2-chlorotrityl chloride resin, require careful consideration of deprotection and cleavage conditions to prevent premature cleavage of the peptide chain. rsc.orgcsic.es
Coupling Reagent Systems and Activation Parameters
Efficient amide bond formation is essential for successful peptide synthesis. Various coupling reagent systems are available for activating the carboxyl group of the incoming protected amino acid for reaction with the free amine on the resin-bound peptide chain. Common coupling reagents used in Fmoc SPPS include carbodiimides (e.g., N,N'-Diisopropylcarbodiimide (DIC)) in combination with additives like Hydroxybenzotriazole (HOBt) or Oxyma Pure (ethyl cyano(hydroxyimino)acetate), or aminium/uronium salts (e.g., HBTU) often used with a base like N,N-Diisopropylethylamine (DIPEA). google.comkohan.com.tw
The OMPe group's bulkiness, while beneficial for reducing aspartimide formation, could potentially influence the reactivity of the activated carboxyl group during the coupling step. However, studies indicate that amino acids protected with bulky side-chain groups, including OMpe, can be readily incorporated into peptides using standard coupling protocols. biotage.com Optimization of coupling parameters, such as reagent concentration, reaction time, and temperature, may be necessary for specific sequences, particularly those that are sterically hindered or prone to aggregation.
Modulation of N-alpha-Deprotection Conditions for Minimizing Side Reactions
The removal of the N-alpha-protecting group (Fmoc in Fmoc-SPPS or Z in Z/tBu synthesis) in each cycle is a critical step. In Fmoc SPPS, this is typically achieved using a base, most commonly piperidine (B6355638), in a solvent like N,N-dimethylformamide (DMF). rsc.orgnih.govacs.orgresearchgate.net However, these basic conditions can promote aspartimide formation, especially when aspartic acid is followed by certain amino acids. merckmillipore.comsigmaaldrich.comiris-biotech.dersc.orgnih.govgoogle.com While the OMPe group provides significant protection against this side reaction, optimizing deprotection conditions can further minimize its occurrence.
The concentration of the base and the choice of solvent system play a significant role in the rate of Fmoc removal and the extent of side reactions. Using milder bases or lower base concentrations can help reduce aspartimide formation. For instance, piperazine (B1678402) and 1-hydroxybenzotriazole (B26582) (HOBt) with piperidine have been explored as milder deprotection bases. researchgate.net However, reducing base concentration might also slow down the deprotection reaction.
The solvent system also impacts deprotection efficiency and side reactions. While DMF is a common solvent, alternative or binary solvent systems are being investigated, including in the context of green chemistry. acs.orgrsc.org The polarity of the solvent can influence both Fmoc removal and aspartimide formation. Studies have shown that using the OMpe protecting group in combination with binary solvents can significantly reduce aspartimide formation compared to DMF alone. acs.org
The addition of acidic modifiers to the deprotection solution is another effective strategy to suppress base-catalyzed aspartimide formation. sigmaaldrich.comrsc.orgresearchgate.netnih.govresearchgate.net Additives such as HOBt, Oxyma Pure, and formic acid have been shown to reduce aspartimide levels. sigmaaldrich.comrsc.orgresearchgate.netnih.gov The addition of 1% formic acid to piperazine/DBU mixtures has been demonstrated to minimize aspartimide formation in model peptides. rsc.org Similarly, adding 1 M Oxyma Pure to the deprotection solution has been reported to reduce impurities. sigmaaldrich.comnih.gov These acidic additives help to protonate the backbone amide nitrogen, making it less nucleophilic and thus less likely to attack the aspartic acid β-carbonyl group.
Solution-Phase Peptide Synthesis Strategies Utilizing this compound
Solution-phase peptide synthesis involves the stepwise coupling of amino acids or peptide fragments in a homogeneous solution. The Z group is a common Nα-protecting group in solution-phase synthesis due to its facile removal by hydrogenation, a method orthogonal to the acid-labile protecting groups often used for side chains and C-terminal esters. wikipedia.orggoogle.com The OMPe group, a bulky tertiary alkyl ester, is employed for the protection of the β-carboxyl group of aspartic acid. advancedchemtech.comiris-biotech.de The combination of the Z group and the OMPe group in this compound allows for controlled peptide chain elongation in solution.
The primary advantage of utilizing bulky side-chain protecting groups like OMPe in aspartic acid derivatives is the suppression of aspartimide formation. google.comadvancedchemtech.comiris-biotech.debiotage.comcem.comiris-biotech.desigmaaldrich.com Aspartimide formation is a significant base-catalyzed side reaction that can occur during peptide synthesis, particularly in sequences containing Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Thr motifs. google.comcem.comsigmaaldrich.comacs.orgmdpi.comnih.gov This intramolecular reaction leads to the formation of a five-membered succinimide (B58015) ring, which can subsequently undergo ring opening to yield α- and β-aspartyl peptides, potentially causing racemization and complicating purification. sigmaaldrich.commdpi.comacs.org The steric bulk of the OMPe group hinders the nucleophilic attack of the preceding amide nitrogen on the β-carboxyl group of aspartic acid, thereby reducing the propensity for aspartimide formation during coupling and deprotection steps in solution-phase synthesis. google.comadvancedchemtech.comiris-biotech.de
While the Z-group is typically removed by hydrogenation, which is generally mild and does not affect tertiary alkyl esters like OMPe, the choice of coupling reagents and reaction conditions in solution-phase synthesis must still be carefully considered to minimize side reactions. The use of this compound in conjunction with appropriate coupling reagents and reaction parameters in solution allows for the synthesis of aspartic acid-containing peptides with improved purity, particularly for sequences prone to aspartimide formation.
Analytical Methodologies for Synthetic Purity Assessment
Ensuring the purity of synthetic peptides is critical for their intended applications. A range of analytical techniques are employed to assess the purity of the final peptide product and to identify any impurities or by-products formed during the synthesis process.
Chromatographic Techniques (HPLC, UPLC) for Product and Impurity Resolution
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for the analysis of synthetic peptides. advancedchemtech.comsigmaaldrich.comacs.orgnih.govnih.govnih.govnih.govvwr.comwaters.comchimia.chrsc.orgresearchgate.net These techniques separate compounds based on their differential interactions with a stationary phase and a mobile phase, allowing for the resolution of the target peptide from impurities such as truncated sequences, deletion peptides, and products of side reactions like aspartimide formation and epimerization. sigmaaldrich.comwaters.comrsc.orgresearchgate.net
RP-HPLC (Reversed-Phase HPLC) is commonly used for peptide analysis due to its ability to separate peptides based on hydrophobicity. nih.gov UPLC, with its smaller particle size columns, offers enhanced resolution, speed, and sensitivity compared to traditional HPLC, making it particularly useful for complex peptide mixtures and for the rapid assessment of purity during method development. waters.com
Chromatographic analysis provides a purity profile, typically reported as the percentage of the total peak area corresponding to the desired peptide product. By-products and impurities appear as separate peaks in the chromatogram. The efficiency of the chromatographic method in resolving closely related impurities, such as diastereomers resulting from epimerization or products from aspartimide ring opening (α- and β-peptides), is crucial for accurate purity assessment. sigmaaldrich.com
Mass Spectrometry (LC-MS) for Molecular Characterization of By-products
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC or UPLC with the molecular mass information provided by mass spectrometry. advancedchemtech.comnih.govnih.govresearchgate.netdsmz.deacs.org LC-MS is essential for identifying and characterizing the molecular structures of impurities and by-products present in synthetic peptide samples. acs.orgrsc.orgresearchgate.net
By coupling the chromatographic separation with a mass spectrometer, researchers can determine the exact mass-to-charge ratio (m/z) of each eluting component. This information is invaluable for confirming the molecular weight of the target peptide and for identifying impurities based on their deviation in mass from the expected product. For example, LC-MS can detect truncated sequences (missing amino acids), deletion peptides, and modified peptides resulting from side reactions. rsc.org
In the context of using this compound, LC-MS is particularly useful for monitoring and identifying products arising from potential side reactions not completely suppressed by the OMPe group, as well as confirming the successful removal of the Z and OMPe protecting groups during downstream processing. The ability to obtain both chromatographic retention time and molecular mass information allows for confident identification of even minor impurities, providing critical data for process optimization and quality control in peptide synthesis. acs.orgresearchgate.net
Research Applications and Future Directions for Z Asp Ompe in Chemical Biology and Advanced Peptide Chemistry
Facilitating the Synthesis of Challenging Peptide Sequences
The incorporation of aspartic acid into synthetic peptides can present significant challenges, primarily due to side reactions involving the β-carboxyl group. Utilizing appropriately protected aspartic acid derivatives like Z-Asp-OMPe is a key strategy to mitigate these issues and facilitate the synthesis of otherwise difficult sequences.
Production of Long and Complex Polypeptides
The synthesis of long and complex polypeptides, exceeding 30-50 amino acids, remains a significant challenge in peptide chemistry qyaobio.comacs.org. Accumulative side reactions and aggregation issues become more pronounced with increasing peptide length. Strategies for synthesizing long peptides include gradual growth (stepwise addition of amino acids) and fragment condensation (coupling of pre-synthesized peptide segments) qyaobio.com. Protected amino acid building blocks, including protected aspartic acid derivatives, are fundamental to both approaches. The use of appropriate protecting groups, such as those potentially represented by "OMpe" in this compound, is critical for minimizing side reactions during repetitive coupling and deprotection cycles required for long peptide synthesis google.comnih.gov. Advances in SPPS, including the development of new solid supports and microwave-assisted techniques, in conjunction with optimized protecting group strategies, have made the synthesis of sequences with more than fifty amino acid residues more feasible rsc.orgnih.gov. Fragment condensation, which involves coupling protected peptide segments, also relies heavily on the availability and proper use of protected amino acids to ensure efficient and clean ligation qyaobio.comnih.govpeptide.com.
Strategies for Minimizing Side Products in Modified Peptides
A major side reaction associated with aspartic acid residues in peptide synthesis, particularly under basic conditions like those used for Fmoc deprotection, is aspartimide formation rsc.orgiris-biotech.deiris-biotech.deiris-biotech.deresearchgate.netnih.goviris-biotech.depeptide.comresearchgate.netacs.org. This intramolecular cyclization between the peptide backbone nitrogen and the β-carboxyl group leads to the formation of a five-membered aspartimide ring, which can subsequently undergo ring opening to produce a mixture of α- and undesirable β-peptides, as well as racemized products peptide.comiris-biotech.deiris-biotech.denih.goviris-biotech.de. These by-products are often difficult to separate from the desired product, leading to reduced yields and increased purification costs iris-biotech.deiris-biotech.de.
The use of protected aspartic acid derivatives is a primary strategy to minimize aspartimide formation. The nature and bulkiness of the protecting group on the β-carboxyl group significantly influence the extent of this side reaction iris-biotech.deiris-biotech.denih.gov. Bulky ester protecting groups are employed to sterically hinder the cyclization reaction iris-biotech.deiris-biotech.deresearchgate.net. While the specific "OMpe" group in this compound is not explicitly defined in detail across all snippets, the discussion of "Asp(OMpe)" in comparison to other protecting groups like OtBu and OBno indicates it functions as a β-carboxyl protecting group whose bulkiness affects aspartimide formation google.comnih.govsigmaaldrich.com. Studies have shown that less bulky protecting groups can lead to increased aspartimide formation nih.gov. Strategies to minimize aspartimide formation also include the addition of acidic modifiers to the deprotection solution or the use of backbone amide protection rsc.orgpeptide.comresearchgate.netnih.govpeptide.com. The proper selection and use of protected aspartic acid derivatives, such as this compound with an appropriate β-carboxyl protecting group, are therefore critical for minimizing side products and improving the purity of synthetic peptides, especially those containing sequences prone to aspartimide formation like Asp-Gly rsc.orgsigmaaldrich.comiris-biotech.denih.goviris-biotech.deresearchgate.net.
Implications for Structural Biology and Enzymatic Activity Studies
The ability to synthesize well-defined peptides with minimal side products and the capacity for site-specific modification using protected aspartic acid derivatives like this compound has significant implications for structural biology and enzymatic activity studies.
Pure, well-characterized synthetic peptides are essential for accurate structural determination using techniques such as NMR spectroscopy or X-ray crystallography researchgate.net. Side products, particularly isomeric impurities like β-peptides resulting from aspartimide formation, can complicate structural analysis and lead to misinterpretations. By minimizing these side reactions through the use of appropriate protected aspartic acid building blocks, researchers can obtain peptides with higher purity, facilitating their structural characterization.
Q & A
Q. What archival practices enhance the reproducibility of this compound research?
- Methodological Answer : Deposit raw data (spectra, chromatograms) in public repositories (e.g., Zenodo, Figshare) with DOIs. Use electronic lab notebooks for real-time documentation. Share code for statistical analyses (e.g., GitHub) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
